molecular formula C9H17NO2 B3082240 Methyl 2-amino-3-cyclopentylpropanoate CAS No. 1119833-62-3

Methyl 2-amino-3-cyclopentylpropanoate

Cat. No.: B3082240
CAS No.: 1119833-62-3
M. Wt: 171.24 g/mol
InChI Key: RZAFJDYKEFALQU-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-cyclopentylpropanoate: is an organic compound with the molecular formula C9H17NO2 It is a derivative of propanoic acid, featuring a cyclopentyl group and an amino group attached to the propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-cyclopentylpropanoate typically involves the following steps:

    Starting Materials: Cyclopentanone, methylamine, and ethyl 2-bromoacetate.

    Reaction Steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Optimized Conditions: Employing optimized reaction conditions such as controlled temperature, pressure, and pH to maximize yield and purity.

    Purification: Implementing purification techniques like distillation, crystallization, and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-cyclopentylpropanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to 2-amino-3-cyclopentylpropan-1-ol.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

Methyl 2-amino-3-cyclopentylpropanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-cyclopentylpropanoate involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors that recognize the amino and ester functional groups.

    Pathways Involved: The compound may modulate biochemical pathways by acting as a substrate or inhibitor of specific enzymes, influencing metabolic processes.

Comparison with Similar Compounds

Methyl 2-amino-3-cyclopentylpropanoate can be compared with other similar compounds such as:

    Methyl 3-cyclopentylpropanoate: Lacks the amino group, making it less reactive in certain biochemical pathways.

    Ethyl 2-amino-3-cyclopentylpropanoate: Similar structure but with an ethyl ester group, which may influence its reactivity and solubility.

Uniqueness

    Structural Features: The presence of both an amino group and a cyclopentyl ring in this compound provides unique reactivity and potential for diverse applications.

    Reactivity: The compound’s ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

methyl 2-amino-3-cyclopentylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-12-9(11)8(10)6-7-4-2-3-5-7/h7-8H,2-6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZAFJDYKEFALQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1CCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90694972
Record name Methyl 3-cyclopentylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119833-62-3
Record name Methyl 3-cyclopentylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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